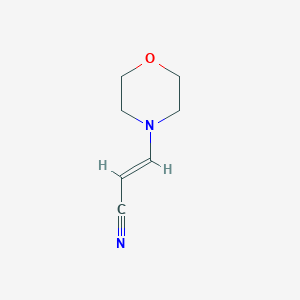
(2E)-3-(morpholin-4-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Morpholinoacrylonitrile is an organic compound characterized by the presence of a morpholine ring attached to an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Morpholinoacrylonitrile typically involves the reaction of morpholine with acrylonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of acrylonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of (E)-3-Morpholinoacrylonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-Morpholinoacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(E)-3-Morpholinoacrylonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-Morpholinoacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the morpholine ring and the nitrile group, which can participate in various chemical interactions and pathways.
Comparación Con Compuestos Similares
(Z)-3-Morpholinoacrylonitrile: The geometric isomer of (E)-3-Morpholinoacrylonitrile with different spatial arrangement.
3-Morpholinopropionitrile: A similar compound with a different carbon chain length.
Morpholine: The parent compound without the acrylonitrile moiety.
Uniqueness: (E)-3-Morpholinoacrylonitrile is unique due to its specific geometric configuration, which can influence its reactivity and interactions compared to its isomers and analogs.
Propiedades
Número CAS |
23220-67-9 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(E)-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2/b3-1+ |
Clave InChI |
RFJPLJPQYMNNEC-HNQUOIGGSA-N |
SMILES isomérico |
C1COCCN1/C=C/C#N |
SMILES canónico |
C1COCCN1C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


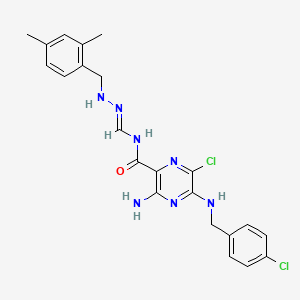
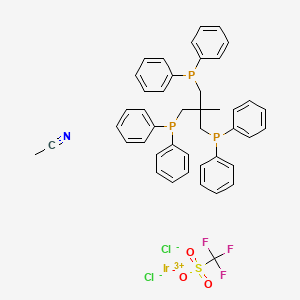

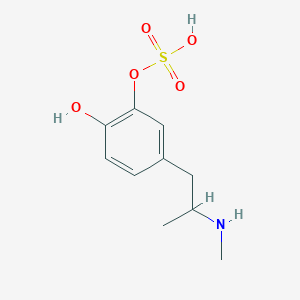
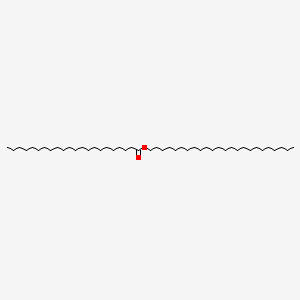

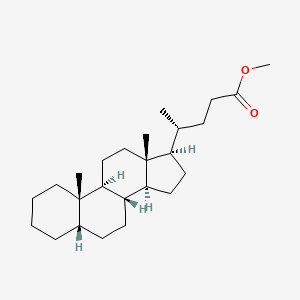

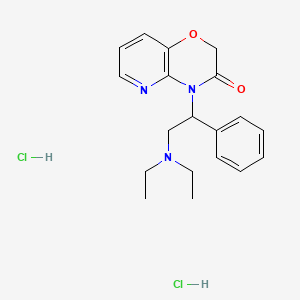

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

